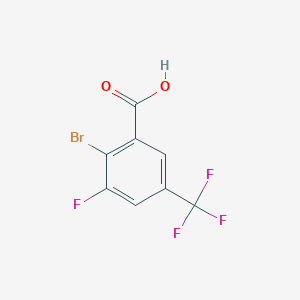

2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid: is an organic compound with the molecular formula C8H3BrF4O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-fluoro-5-(trifluoromethyl)benzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a catalyst. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Formation of substituted benzoic acids.

Reduction: Formation of benzylic alcohols or amines.

Oxidation: Formation of carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid is used as a building block in the synthesis of novel fluoropharmaceutical intermediates . The presence of fluorine atoms in pharmaceutical molecules can significantly alter their biological activity and improve their metabolic stability .

Agrochemical Intermediates

This compound can be employed in the preparation of agrochemicals . Many modern agrochemicals contain fluorinated moieties to enhance their efficacy and selectivity.

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis . The bromo and trifluoromethyl groups can be used as handles for further functionalization and diversification of molecular structures.

Synthesis of 2-Bromo-3-Fluorobenzoic Acid

2-Bromo-3-fluorobenzoic acid, a related compound, is a novel fluoropharmaceutical intermediate . It can be synthesized using m-fluorobenzotrifluoride as a raw material through nitration, bromination, reduction, deamination, separation, and hydrolysis . This method addresses the need for a more cost-effective and convenient preparation method compared to using 2-amino-3-fluorobenzoic acid as a starting material, which is expensive and difficult to prepare .

Reaction Route for 2-Bromo-3-Fluorobenzoic Acid Synthesis

- Nitration: m-fluorobenzotrifluoride reacts with nitric acid using sulfuric acid as a solvent to produce 4-fluoro-2-trifluoromethylnitrobenzene. The molar ratio of m-fluorobenzotrifluoride to nitric acid is 1.0:1.6-2.0, and the reaction temperature is maintained at 20-30°C .

- Bromination: Sulfuric acid is used as a solvent, and dibromohydantoin is used as a bromination reagent .

- Reduction: Acetic acid or ammonium chloride is used as a catalyst in a water phase, and reduced iron powder is used for carrying out the reduction reaction .

- Deamination: The deamination reaction is carried out in hypophosphorous acid, with the amount of hypophosphorous acid added being 1.3 times the weight of the raw material, and the reaction temperature is 20°C. This yields a mixture of 2-bromo-3-fluorobenzotrifluoride and 4-bromo-3-fluorobenzotrifluoride .

- Separation: 2-bromo-3-fluorine trifluorotoluene is obtained by decompression and fractionation of a rectifying column .

- Hydrolysis: Sulfuric acid is added to a reaction kettle to carry out the hydrolysis .

Other Applications

While specific case studies and comprehensive data tables for this compound are not available in the search results, the applications of related fluorinated compounds and materials provide context:

- Refrigerants: Some fluorinated compounds are used as refrigerants .

- Teflon Finishes: Teflon, a fluorocarbon coating, is used in various applications due to its chemical inertness, water repellency, anti-sticking ability, and friction resistance . It is applied to materials like metals, glass, and ceramics to enhance their properties . Specific uses include conveyor chutes, dump valves, extrusion dies, and molding dies .

Wirkmechanismus

The mechanism of action of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) and the trifluoromethyl group enhances its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-5-(trifluoromethyl)benzoic acid

- 3-Bromo-5-(trifluoromethyl)benzoic acid

- 2-Fluoro-5-(trifluoromethyl)benzoic acid

Comparison: 2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with the trifluoromethyl group. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and stability. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Biologische Aktivität

2-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative that has garnered interest in various fields of biological research due to its potential pharmacological properties. This compound is characterized by the presence of bromine and fluorine substituents, which significantly influence its biological activity and chemical reactivity.

The molecular formula for this compound is C8H4BrF4O2. The trifluoromethyl group (-CF3) is known for enhancing lipophilicity and metabolic stability, which can improve the compound's bioavailability in biological systems.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit antimicrobial activity. A study focused on various fluorinated benzoic acids, including derivatives similar to this compound, demonstrated significant antimicrobial effects against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Potential

The anticancer properties of halogenated benzoic acids have been explored in several studies. For instance, derivatives with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the trifluoromethyl group can enhance interaction with biological targets such as enzymes involved in cancer metabolism .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It may form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The strong electron-withdrawing effect of the trifluoromethyl group increases the compound's electrophilicity, enhancing its reactivity towards biological macromolecules .

Study on Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Research on Anticancer Effects

A recent study investigated the effects of various halogenated benzoic acids on human cancer cell lines. The results showed that compounds structurally similar to this compound inhibited cell growth in breast and colon cancer cells by more than 50% at concentrations above 10 µM. This suggests a promising role for this compound in cancer therapeutics .

Summary of Findings

| Property | Observation |

|---|---|

| Antimicrobial Activity | MIC: 32 µg/mL against S. aureus and E. coli |

| Anticancer Activity | >50% inhibition in breast and colon cancer cells at >10 µM |

| Mechanism | Interaction with protein targets via covalent bonding |

Eigenschaften

IUPAC Name |

2-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-6-4(7(14)15)1-3(2-5(6)10)8(11,12)13/h1-2H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJRSRJZOCMEQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.